

# tectonic activity and seismic history of the Sakhalin region

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Saxalin*

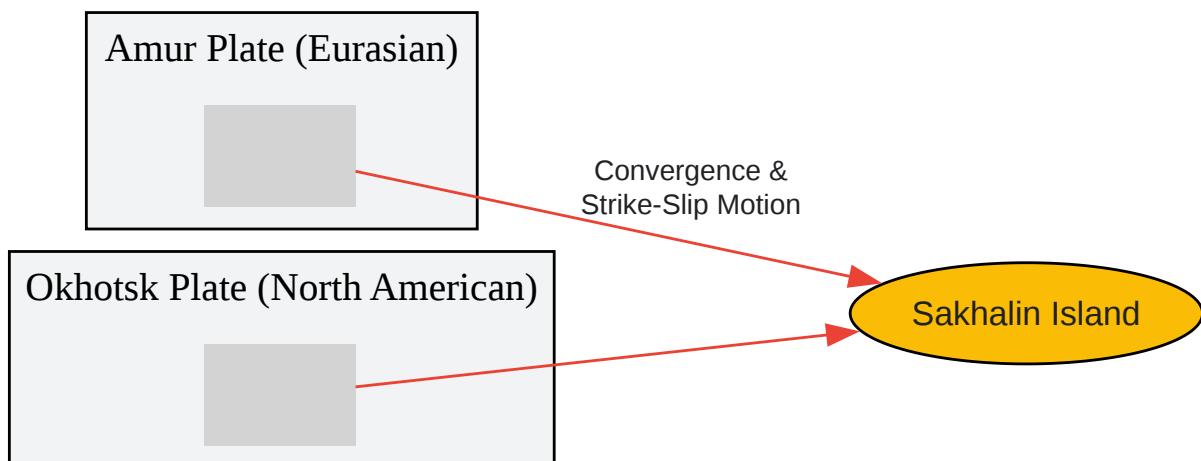
Cat. No.: *B150552*

[Get Quote](#)

An In-depth Technical Guide to the Tectonic Activity and Seismic History of the Sakhalin Region

## Abstract

This technical guide provides a comprehensive overview of the complex tectonic setting and significant seismic history of the Sakhalin region. Situated at the boundary between the Okhotsk and Amur (Eurasian) plates, Sakhalin Island is characterized by active fault systems and a history of substantial seismic events.<sup>[1][2][3]</sup> This document details the primary plate interactions, catalogs major historical earthquakes with their quantitative parameters, and describes the standard methodologies used for seismological analysis in the region, including Focal Mechanism Analysis and Probabilistic Seismic Hazard Assessment (PSHA). All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers and scientists.


## Tectonic Setting of the Sakhalin Region

The tectonic activity of Sakhalin Island is predominantly governed by its location on a complex convergent plate boundary zone.<sup>[2]</sup> The island marks the interface between the Okhotsk Plate (often considered part of the larger North American Plate) to the east and the Amur Plate (a microplate within the Eurasian Plate system) to the west.<sup>[1][4]</sup>

## Plate Boundaries and Interactions

The relative motion between the Okhotsk and Amur plates is characterized by oblique convergence.<sup>[5]</sup> In the southern part of the island, the convergence rate is estimated at approximately 7.5 mm per year.<sup>[5]</sup> This interaction results in significant crustal deformation, leading to the formation of major fault systems and the accumulation of seismic stress. The modern tectonic framework, driven by the clockwise rotation of the North American (Okhotsk) plate relative to Eurasia, is believed to have commenced in the Late Miocene.<sup>[2][4]</sup>

### Simplified Tectonic Interaction at Sakhalin Island



[Click to download full resolution via product page](#)

Plate interactions defining Sakhalin's tectonic environment.

## Major Fault Systems

The crustal stress from plate interaction is accommodated by several major fault systems running through the island. These faults are the primary sources of seismic activity. The predominant kinematic type of faulting in the northern and southern parts of the island is thrust faulting, while the central region shows a mix of thrust, normal, and strike-slip faults.<sup>[6]</sup>

| Fault System / Fault Name   | Location              | Type of Motion                   | Associated Events                                               |
|-----------------------------|-----------------------|----------------------------------|-----------------------------------------------------------------|
| Central Sakhalin Fault Zone | Central Sakhalin      | Marks the primary plate boundary | Source of numerous earthquakes[7]                               |
| West Sakhalin Fault System  | Western Sakhalin      | Seismically active               | 1907 (Muk 6.5), 1924 (Muk 6.9), 2000 (Mw 6.8), 2007 (Mw 6.2)[5] |
| Sakhalin-Hokkaido Fault     | Runs along the island | Main plate boundary fault        | Slip rate of 4 mm/yr[1][8]                                      |
| Upper Piltun Fault          | Northern Sakhalin     | Right-lateral strike-slip        | 1995 Neftegorsk Earthquake (Mw 7.1)[1][4][8]                    |
| Gyrgylanye-Dagy Fault       | Northern Sakhalin     | Parallel to Piltun-Goromai       | Slip rate of at least 1 mm/yr[8]                                |
| Piltun-Goromai Fault        | Northern Sakhalin     | Runs along the eastern coast     | Slip rate of 3-5 mm/yr[8]                                       |

## Seismic History of Sakhalin

The Sakhalin region has a well-documented history of significant and often destructive earthquakes. Prior to 1995, North Sakhalin was considered relatively aseismic, with the largest known event being the Mw 5.8 Nogliki earthquake in 1964.[8]

## Significant Historical Earthquakes

The following table summarizes the key parameters of major seismic events recorded in the Sakhalin region.

| Date         | Event Name / Location | Magnitude (Mw/Ms) | Max. Intensity   | Depth   | Fault System                   | Fatalities |
|--------------|-----------------------|-------------------|------------------|---------|--------------------------------|------------|
| Oct 2, 1964  | Nogliki Earthquake    | 5.8 Mw            | -                | -       | -                              | 0          |
| May 27, 1995 | Neftegorsk Earthquake | 7.1 Mw / 7.6 Ms   | IX (Violent)     | 11.0 km | Upper Piltun Fault             | 1,989      |
| Aug 4, 2000  | Uglegorsk Earthquake  | 6.8 Mw            | -                | -       | West Sakhalin                  | -          |
| Aug 2, 2007  | Nevelsk Earthquake    | 6.2 Mw            | VIII (Damaging ) | 10.0 km | West Sakhalin                  | 4          |
| Aug 14, 2016 | Middle Sakhalin       | 5.8 Mw            | VI (Strong)      | -       | West of Central Sakhalin Fault | 0          |

Data compiled from various sources, including the U.S. Geological Survey and academic publications.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Case Study: The 1995 Mww 7.1 Neftegorsk Earthquake

The earthquake that struck northern Sakhalin on May 28, 1995 (local time), was the most destructive seismic event in Russia's modern history.[\[1\]](#)[\[8\]](#) It completely devastated the town of Neftegorsk, causing the collapse of 17 five-story apartment buildings and killing 1,989 of its 3,977 residents.[\[4\]](#)[\[8\]](#)[\[9\]](#)

The event was caused by a rupture on the right-lateral strike-slip Upper Piltun fault.[\[1\]](#) The rupture extended for approximately 46 km with an average slip of 3.9 meters.[\[10\]](#) However, the maximum observed surface slip was an unusually large 8.1 meters for an earthquake of this magnitude.[\[4\]](#)[\[10\]](#) The shock had a maximum Mercalli intensity of IX (Violent) and caused widespread geological effects.[\[1\]](#)[\[8\]](#)

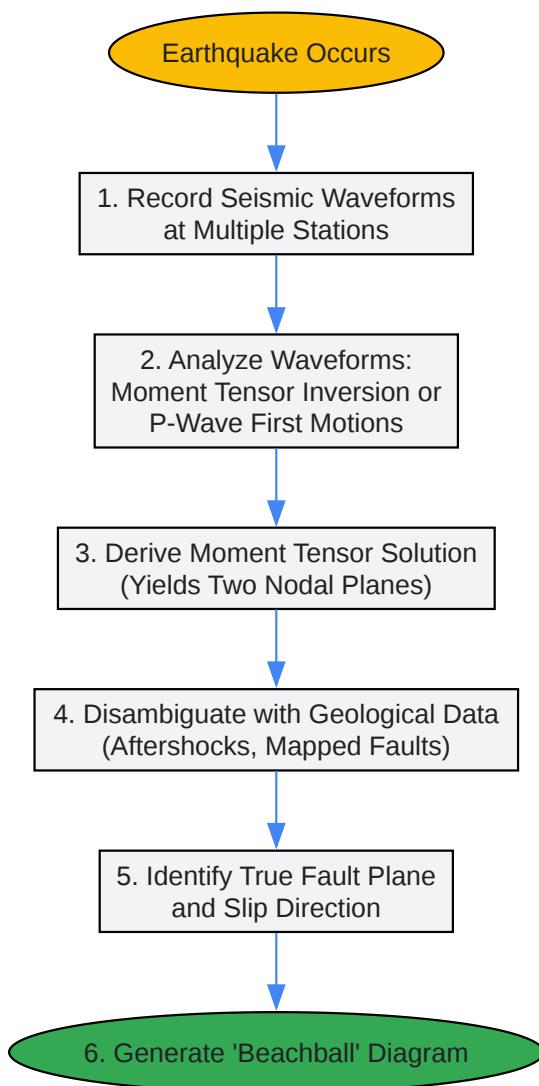
## Case Study: The 2007 Mw 6.2 Nevelsk Earthquake

On August 2, 2007, an Mw 6.2 earthquake struck the southern part of Sakhalin.<sup>[5]</sup> The event was caused by reverse faulting within the West Sakhalin Fault System.<sup>[5]</sup> Despite its moderate magnitude, the earthquake resulted in 4 deaths, 12 injuries, and left 8,000 people homeless. It also generated an unusually large local tsunami for its magnitude, with waves reaching a maximum height of 3.2 meters at the mouth of the Asanai River.<sup>[5]</sup>

## Methodologies in Seismological Analysis

Understanding the tectonic processes and seismic hazards in Sakhalin requires sophisticated analytical methods. Key protocols include Focal Mechanism Analysis to determine the nature of faulting and Probabilistic Seismic Hazard Assessment to forecast future ground shaking.

## Experimental Protocol: Focal Mechanism Analysis


The focal mechanism of an earthquake describes the orientation of the fault plane and the direction of slip, providing crucial insights into the tectonic forces at play.<sup>[11]</sup> The analysis is typically performed through moment tensor inversion of seismic waveforms recorded by a network of seismographs.<sup>[11][12]</sup> For smaller quakes or where networks are dense, the analysis can be based on the first motion of P-waves.<sup>[13][14]</sup>

Methodology Steps:

- Data Acquisition: Seismic waveforms from an earthquake are recorded by multiple seismograph stations distributed geographically around the epicenter.
- First Motion Analysis (for smaller events): The direction of the initial P-wave arrival at each station is determined. An upward motion indicates compression (a "push"), while a downward motion indicates dilatation or tension (a "pull").<sup>[14]</sup>
- Moment Tensor Inversion (standard method): For moderate to large earthquakes, the complete recorded waveforms are modeled to find the moment tensor that best fits the observed data.<sup>[12][13]</sup> The moment tensor is a mathematical representation of the forces that generated the seismic waves.

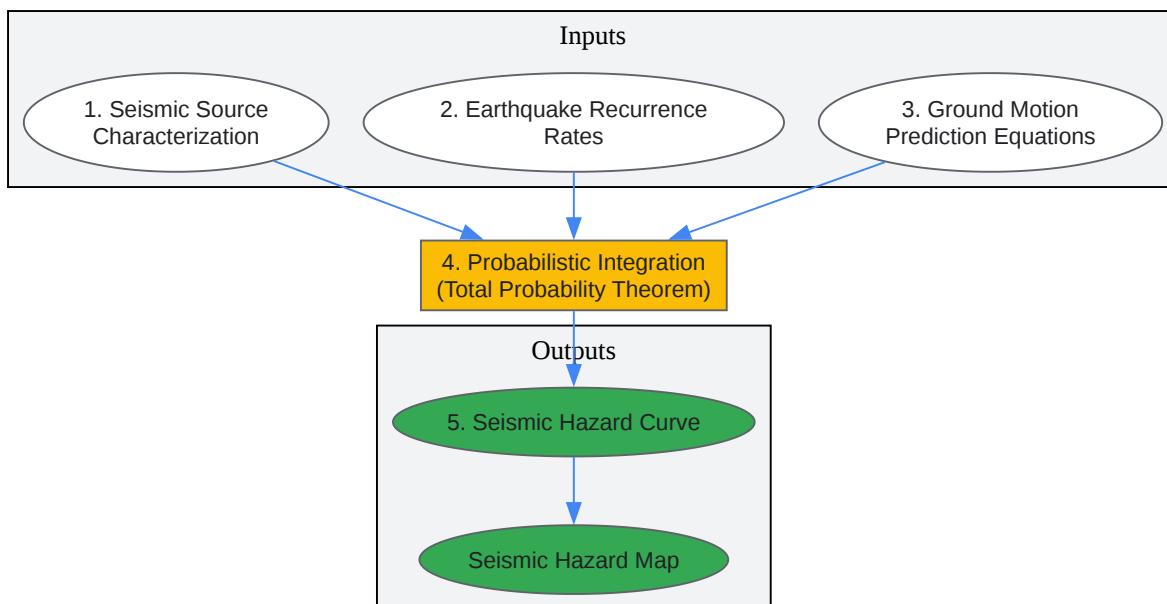
- Fault Plane Solution: The moment tensor solution yields two possible, perpendicular nodal planes. One represents the actual fault plane, and the other is the auxiliary plane.[11]
- Disambiguation: Geological context, aftershock distribution, or knowledge of pre-existing faults is required to identify which of the two nodal planes is the true fault plane.[11]
- Visualization: The result is commonly visualized as a "beachball" diagram, a stereographic projection of the focal sphere where compressional quadrants are shaded.[13][15]

Workflow for Focal Mechanism Determination



[Click to download full resolution via product page](#)

Methodology for determining an earthquake's focal mechanism.


# Experimental Protocol: Probabilistic Seismic Hazard Assessment (PSHA)

PSHA is the standard methodology for estimating the likelihood that various levels of ground motion will be exceeded at a given location over a specific time period.[\[16\]](#) It integrates all available geological and seismological data to provide a probabilistic forecast of seismic hazard, which is essential for building codes and risk mitigation.

## Methodology Steps:

- **Source Characterization:** Identify and characterize all potential earthquake sources (e.g., active faults, areal source zones) that could affect the site.[\[17\]](#) This includes defining their geometry and location.
- **Seismicity Characterization:** For each source, determine the distribution of earthquake recurrence rates for different magnitudes. This is often described by the Gutenberg-Richter relationship.[\[17\]](#)
- **Ground Motion Prediction:** Select appropriate ground motion prediction equations (GMPEs), also known as attenuation relationships. These equations predict the level of ground shaking at a site as a function of earthquake magnitude, distance from the source, and local site conditions.[\[18\]](#)
- **Probabilistic Calculation:** Combine the uncertainties from the previous steps using the total probability theorem.[\[17\]](#) The calculation integrates the contributions of all possible earthquakes of all possible magnitudes at all possible distances from all sources.
- **Hazard Curve Generation:** The final output is a seismic hazard curve, which plots the annual frequency (or probability) of exceeding various levels of ground motion (e.g., Peak Ground Acceleration).[\[16\]](#) These curves are used to create seismic hazard maps.

Workflow for Probabilistic Seismic Hazard Assessment (PSHA)

[Click to download full resolution via product page](#)

Key steps in a Probabilistic Seismic Hazard Assessment.

## Conclusion

The Sakhalin region represents a critical area for seismological and tectonic research. The ongoing convergence between the Okhotsk and Amur plates ensures a high level of seismic activity, as evidenced by catastrophic events like the 1995 Neftegorsk earthquake. A thorough understanding of the region's fault systems, historical seismicity, and the application of robust analytical methodologies such as Focal Mechanism Analysis and PSHA are paramount for mitigating seismic risk and ensuring the safety of infrastructure and populations in this tectonically active zone.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1995 Neftegorsk earthquake - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Neotectonics and tectonic stresses of the Sakhalin Island | Sim | Geodynamics & Tectonophysics [gt-crust.ru]
- 4. researchgate.net [researchgate.net]
- 5. 2007 Nevelsk earthquake - Wikipedia [en.wikipedia.org]
- 6. journal.imgur.ru [journal.imgur.ru]
- 7. researchgate.net [researchgate.net]
- 8. 1995 Neftegorsk earthquake - Wikiwand [wikiwand.com]
- 9. publications.isope.org [publications.isope.org]
- 10. [PDF] The Neftegorsk (Sakhalin Island) 1995 earthquake: a rare interplate event | Semantic Scholar [semanticscholar.org]
- 11. Focal mechanism - Wikipedia [en.wikipedia.org]
- 12. serc.carleton.edu [serc.carleton.edu]
- 13. Earthquake focal mechanisms – life's a beach(ball) | U.S. Geological Survey [usgs.gov]
- 14. pnsn.org [pnsn.org]
- 15. usgs.gov [usgs.gov]
- 16. ferc.gov [ferc.gov]
- 17. scits.stanford.edu [scits.stanford.edu]
- 18. Hazard - Probabilistic Seismic Hazard Assessment [earthquakes.bgs.ac.uk]
- To cite this document: BenchChem. [tectonic activity and seismic history of the Sakhalin region]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150552#tectonic-activity-and-seismic-history-of-the-sakhalin-region\]](https://www.benchchem.com/product/b150552#tectonic-activity-and-seismic-history-of-the-sakhalin-region)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)